molecular formula C10H9BrO2 B2886200 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one CAS No. 1255206-87-1

5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one

Cat. No. B2886200
CAS RN: 1255206-87-1
M. Wt: 241.084
InChI Key: OFPQRIYJGSURJL-UHFFFAOYSA-N
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Description

5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromocamphor and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Benzofurans : A study demonstrated the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, highlighting the potential use of 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one as an intermediate in the synthesis of complex organic compounds, including pharmaceuticals like benzbromarone and amiodarone (Huang et al., 2019).
  • Photostimulated Reactions : Research on photostimulated reactions of aryl and alkyl chlorides and bromides with reduced ethyl benzoate led to high yields of reduced products, showcasing a method for synthesizing reduced benzofuran derivatives, which could have applications in material science and organic chemistry (Vaillard et al., 2004).

Biological and Pharmaceutical Research

  • Antimicrobial and Pharmacological Activities : Novel benzofuran analogues synthesized from 5-bromosalicylaldehyde were screened for antimicrobial and pharmacological activities, indicating the potential of this compound derivatives in developing new antimicrobial agents (Parameshwarappa et al., 2008).

Material Science and Nanotechnology

  • 2D Self-Assembled Nanostructures : A study on the design of bifunctional molecules for inducing 2D self-assembled nanostructures via halogen and hydrogen bonds at the liquid-solid interface revealed insights into the molecular interactions and assembly processes that could be relevant for nanotechnology applications (Wu et al., 2017).

Spectroscopy and Computational Studies

  • Spectroscopic Characterization : The spectroscopic characterization of 5-bromo-benzofuran-3-yl-acetic acid hydrazide, a related compound, through experimental and computational studies, provided insights into the molecular structure and properties, which are essential for the development of new chemical entities (Khemalapure et al., 2019).

properties

IUPAC Name

5-bromo-4,6-dimethyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-5-3-7-8(4-13-10(7)12)6(2)9(5)11/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPQRIYJGSURJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(COC2=O)C(=C1Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(3-bromo-2,4-dimethylphenyl)methanol (2.0 g, 9.3 mmol), and thalium(III) trifluoroacetate (7.50 g, 14.0 mmol) were added to a 250 mL flask containing a stir bar. The flask was then placed in a cooling bath at 0° C. To the flask was added TFA (150 mL) slowly. The resulting mixture was then stirred at room temperature overnight. The TFA was removed under reduced pressure at 30° C. and the resulting residue was redissolved in dichloroethane and concentrated twice (2×100 mL). The residue was then pumped under high vacuum for 45 min. To the dried residue was then added palladium dichloride (165 mg, 0.930 mmol), lithium chloride (788 mg, 18.6 mmol), and magnesium chloride (750 mg, 18.6 mmol). The resulting mixture was dissolved in MeOH (160 mL). The mixture was then degassed and purged with CO (3 times). The flask under CO was stirred at room temp for 4 hours; the color of the reaction mixture changed from white to cream then to brownish. The color of the reaction then finally changed from brownish to black up on which time the reaction had gone to completion as evidenced by LC as well as TLC (hexanes/EtOAc=1/0.3) analysis. The reaction mixture was then poured into a 1 L Erlenmeyer flask containing DCM (400 mL) and EtOAc (400 mL). The solution was then passed through a celite plug, and rinsed several times with DCM until all the organic material had passed through. The solution was then concentrated to dryness, re-dissolved in DCM, absorbed into silica gel, and separated over silica column to give 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one. LC-MS: M+1=242
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
788 mg
Type
reactant
Reaction Step Four
Quantity
750 mg
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
160 mL
Type
solvent
Reaction Step Seven
Name
palladium dichloride
Quantity
165 mg
Type
catalyst
Reaction Step Eight

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